Cas no 106006-85-3 ((R)-N-(2-Amino-4,5,6,7-tetrahydro-benzothiazol-6-yl)-propionamide)

(R)-N-(2-Amino-4,5,6,7-tetrahydro-benzothiazol-6-yl)-propionamide is a chiral compound featuring a tetrahydrobenzothiazole core with an amino group and a propionamide substituent. Its stereospecific (R)-configuration ensures precise interactions in enantioselective applications, making it valuable for pharmaceutical and biochemical research. The compound’s rigid bicyclic structure enhances stability, while the amino and amide functionalities provide sites for further derivatization or binding studies. Its potential as a building block for bioactive molecules, particularly in CNS-targeted therapies, is supported by the tetrahydrobenzothiazole scaffold’s prevalence in neurologically active compounds. High purity and well-defined stereochemistry make it suitable for mechanistic studies and drug development.
(R)-N-(2-Amino-4,5,6,7-tetrahydro-benzothiazol-6-yl)-propionamide structure
106006-85-3 structure
Product name:(R)-N-(2-Amino-4,5,6,7-tetrahydro-benzothiazol-6-yl)-propionamide
CAS No:106006-85-3
MF:C10H15N3OS
Molecular Weight:225.3106
MDL:MFCD07369802
CID:126958
PubChem ID:25417132

(R)-N-(2-Amino-4,5,6,7-tetrahydro-benzothiazol-6-yl)-propionamide 化学的及び物理的性質

名前と識別子

    • (R)-N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide
    • (R)-N-(2-Amino-4,5,6,7-tetrahydro-benzothiazol-6-yl)-propionamide
    • Propanamide, N-(2-amino-4,5,6,7-tetrahydro-6-benzothiazolyl)-, (R)-
    • Propanamide,N-[(6R)-2-amino-4,5,6,7-tetrahydro-6-benzothiazolyl]-
    • N-[(6R)-2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]propanamide
    • Propanamide, N-[(6R)-2-amino-4,5,6,7-tetrahydro-6-benzothiazolyl]-
    • MFCD07369802
    • DTXSID40649598
    • AKOS016844238
    • A13954
    • SCHEMBL8204692
    • 1217680-69-7
    • N-[(6R)-2-Amino-4,5,6,7-tetrahydro-6-benzothiazolyl]propanamide
    • 106006-85-3
    • (R)-N-(2-amino-4,5,6,7-tetrahydro-benzothiazol-6-yl)-propionamide, AldrichCPR
    • CS-0148267
    • Propanamide, N-[(6R)-2-amino-4,5,6,7-tetrahydro-6-benzothiazolyl]
    • AS-35356
    • GU29WTP5CG
    • A936056
    • (R)-N-(2-Amino-4,5,6,7-tetrahydrobenzothiazol-6-yl)propionamide
    • N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide, (R)-
    • (R)-N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propanamide
    • Pramipexole Impurity 2
    • MDL: MFCD07369802
    • インチ: InChI=1S/C10H15N3OS/c1-2-9(14)12-6-3-4-7-8(5-6)15-10(11)13-7/h6H,2-5H2,1H3,(H2,11,13)(H,12,14)/t6-/m1/s1
    • InChIKey: VVPFOYOFGUBZRY-ZCFIWIBFSA-N
    • SMILES: CCC(N[C@@H]1CCC2=C(SC(N2)=N)C1)=O

計算された属性

  • 精确分子量: 225.09400
  • 同位素质量: 225.09358328g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 4
  • 重原子数量: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 249
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 96.2Ų
  • Surface Charge: 0
  • XLogP3: 1.2
  • 互变异构体数量: 4

じっけんとくせい

  • Color/Form: White to Yellow Solid
  • PSA: 96.25000
  • LogP: 2.08090

(R)-N-(2-Amino-4,5,6,7-tetrahydro-benzothiazol-6-yl)-propionamide Security Information

(R)-N-(2-Amino-4,5,6,7-tetrahydro-benzothiazol-6-yl)-propionamide 税関データ

  • 税関コード:2934999090
  • 税関データ:

    中国税関番号:

    2934999090

    概要:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

(R)-N-(2-Amino-4,5,6,7-tetrahydro-benzothiazol-6-yl)-propionamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
abcr
AB168576-250 mg
(R)-N-(2-Amino-4,5,6,7-tetrahydro-benzothiazol-6-yl)-propionamide, 97%; .
106006-85-3 97%
250mg
€443.60 2023-06-23
AstaTech
46080-0.25/G
(R)-N-(2-AMINO-4,5,6,7-TETRAHYDRO-BENZOTHIAZOL-6-YL)-PROPIONAMIDE
106006-85-3 97%
0.25g
$113 2023-09-17
eNovation Chemicals LLC
D761620-250mg
(R)-N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide
106006-85-3 95%
250mg
$190 2024-06-07
abcr
AB168576-1 g
(R)-N-(2-Amino-4,5,6,7-tetrahydro-benzothiazol-6-yl)-propionamide, 97%; .
106006-85-3 97%
1g
€831.60 2023-06-23
Alichem
A059005716-5g
(R)-N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide
106006-85-3 95%
5g
$1069.12 2023-09-04
eNovation Chemicals LLC
D761620-1g
(R)-N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide
106006-85-3 95%
1g
$335 2023-09-04
Fluorochem
040722-100mg
R)-N-(2-Amino-4,5,6,7-tetrahydro-benzothiazol-6-yl)-propionamide
106006-85-3 97%
100mg
£80.00 2022-02-28
abcr
AB168576-1g
(R)-N-(2-Amino-4,5,6,7-tetrahydro-benzothiazol-6-yl)-propionamide, 97%; .
106006-85-3 97%
1g
€831.60 2024-06-10
AstaTech
46080-1/G
(R)-N-(2-AMINO-4,5,6,7-TETRAHYDRO-BENZOTHIAZOL-6-YL)-PROPIONAMIDE
106006-85-3 97%
1g
$347 2023-09-17
abcr
AB168576-250mg
(R)-N-(2-Amino-4,5,6,7-tetrahydro-benzothiazol-6-yl)-propionamide, 97%; .
106006-85-3 97%
250mg
€443.60 2024-06-10

(R)-N-(2-Amino-4,5,6,7-tetrahydro-benzothiazol-6-yl)-propionamide 合成方法

(R)-N-(2-Amino-4,5,6,7-tetrahydro-benzothiazol-6-yl)-propionamide 関連文献

(R)-N-(2-Amino-4,5,6,7-tetrahydro-benzothiazol-6-yl)-propionamideに関する追加情報

Compound CAS No. 106006-85-3: (R)-N-(2-Amino-4,5,6,7-Tetrahydrobenzothiazol-6-yl)Propionamide

The compound (R)-N-(2-Amino-4,5,6,7-Tetrahydrobenzothiazol-6-yl)Propionamide with CAS No. 106006-85-3 is a significant molecule in the field of organic chemistry and pharmaceutical research. This compound belongs to the class of benzothiazoles, which are widely studied for their versatile applications in drug discovery and material science. The benzothiazole core of this molecule is a fused bicyclic structure consisting of a benzene ring and a thiazole ring, making it highly aromatic and potentially bioactive.

Recent studies have highlighted the importance of (R)-N-(2-Amino-4,5,6,7-Tetrahydrobenzothiazol-6-yl)Propionamide in the development of novel therapeutic agents. Its unique structure allows for diverse functionalization, enabling researchers to explore its potential as an antimicrobial agent, anti-inflammatory drug, or even a neuroprotective compound. The presence of the amino group (-NH2) and the propionamide moiety in its structure contributes to its ability to interact with biological targets, such as enzymes or receptors, making it a promising candidate for drug design.

One of the key aspects of this compound is its stereochemistry. The (R) configuration at the chiral center indicates that this molecule exists as a single enantiomer, which is crucial for its pharmacological activity. Stereoisomerism plays a pivotal role in drug efficacy and safety, as different enantiomers can exhibit varying biological effects. For instance, the (R)-enantiomer may show superior activity compared to its (S)-counterpart due to better binding affinity with target proteins.

The synthesis of (R)-N-(2-Amino-4,5,6,7-Tetrahydrobenzothiazol-6-yl)Propionamide involves a series of well-established organic reactions. The starting material typically includes a substituted benzothiazole derivative, which undergoes amide bond formation with an appropriate amino acid derivative. This process often employs coupling agents like EDCI or HATU to facilitate the reaction. The stereochemistry is controlled during the synthesis step to ensure the formation of the desired (R)-enantiomer.

In terms of physical properties, this compound exhibits a melting point range that is consistent with its molecular weight and structural complexity. Its solubility in common organic solvents like dichloromethane and ethyl acetate makes it suitable for various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. These properties are essential for both analytical characterization and preclinical testing.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of (R)-N-(2-Amino-4,5,6,7-Tetrahydrobenzothiazol-6-yl)Propionamide with greater accuracy. Molecular docking studies have revealed potential binding sites on key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), suggesting its anti-inflammatory properties. Additionally, quantum mechanical calculations have provided insights into its electronic structure and reactivity, further enhancing our understanding of its chemical behavior.

The application of this compound extends beyond pharmaceuticals; it has also shown promise in agrochemicals and materials science. For instance, derivatives of this compound have been investigated for their potential as fungicides or herbicides due to their ability to inhibit key enzymes involved in plant pathogenesis. Furthermore, its structural versatility makes it a candidate for designing advanced materials with unique optical or electronic properties.

In conclusion, (R)-N-(2-Amino-4,5,6,7-Tetrahydrobenzothiazol-6-yl)Propionamide is a multifaceted compound with significant potential across various scientific domains. Its unique structure, stereochemistry-controlled synthesis, and diverse functionalization options make it an invaluable tool for researchers in academia and industry alike. As ongoing studies continue to uncover new applications and mechanisms of action for this compound, it stands at the forefront of innovation in modern chemistry.

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(CAS:106006-85-3)(R)-N-(2-Amino-4,5,6,7-tetrahydro-benzothiazol-6-yl)-propionamide
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